molecular formula C11H17I B2359336 1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane CAS No. 271767-63-6

1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2359336
CAS No.: 271767-63-6
M. Wt: 276.161
InChI Key: TUGBOMGEEZHCQR-UHFFFAOYSA-N
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Description

Historical Context and Structural Significance of the Bicyclo[1.1.1]pentane (BCP) Core

First synthesized in the mid-20th century, bicyclo[1.1.1]pentane was initially a subject of academic curiosity due to its unusual bridged structure. Comprising three fused four-membered rings, the BCP core is a rigid, cage-like hydrocarbon. Its significance has grown exponentially with the realization that this compact, three-dimensional structure can serve as a bioisostere for commonly encountered groups in medicinal chemistry, such as para-substituted benzene (B151609) rings and tert-butyl groups. This has propelled the BCP scaffold from a theoretical peculiarity to a valuable tool in drug discovery and materials science.

Unique Topological Features and Intrinsic Strain of the BCP Scaffold

The BCP scaffold is characterized by its distinctive "propeller" shape, with two bridgehead carbons connected by three two-carbon bridges. This arrangement results in significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral geometry of sp³ hybridized carbons. Despite this high strain energy, the BCP core is remarkably stable, a testament to the unique distribution of strain throughout its framework. The bridgehead substituents are positioned in a linear fashion with a fixed distance, a key feature that allows it to mimic the geometry of other chemical motifs.

Conceptual Framework of Bicyclo[1.1.1]pentane Bioisosterism in Contemporary Chemical Research

Bioisosterism, the principle of replacing a functional group in a biologically active molecule with another group that retains or enhances its activity, is a cornerstone of medicinal chemistry. The BCP core has emerged as a powerful "non-classical" bioisostere. Its rigid, three-dimensional nature and the precise orientation of its bridgehead substituents allow it to replace planar aromatic rings, often leading to improved physicochemical properties such as increased solubility and metabolic stability. This "escape from flatland" is a prevailing theme in modern drug design, and BCP derivatives are at the forefront of this movement.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-3-iodobicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17I/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGBOMGEEZHCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C23CC(C2)(C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of 1 Cyclohexyl 3 Iodobicyclo 1.1.1 Pentane

Synthetic Routes and Precursor Materials

The most common and efficient method for the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes, including this compound, involves the radical addition to [1.1.1]propellane. [1.1.1]Propellane is a highly strained and reactive molecule with a unique inverted geometry at the bridgehead carbons.

The synthesis of this compound is typically achieved through the reaction of cyclohexyl iodide with [1.1.1]propellane. This reaction is often initiated by light or a radical initiator. The process involves the homolytic cleavage of the carbon-iodine bond in cyclohexyl iodide to generate a cyclohexyl radical. This radical then adds to the central bond of [1.1.1]propellane, causing the cage to open and form a bicyclo[1.1.1]pentyl radical. This radical subsequently abstracts an iodine atom from another molecule of cyclohexyl iodide to yield the final product and propagate the radical chain. A reported yield for this reaction is 84.0%.

Ring-Opening Reactions of [1.1.1]Propellane Precursor

Radical Addition Pathways to BCPs

Physical and Chemical Properties

This compound is a key intermediate in the synthesis of more complex BCP-containing molecules. Its physical and chemical properties are summarized in the interactive table below.

PropertyValue
CAS Number271767-63-6
Molecular FormulaC₁₁H₁₇I
Molecular Weight276.16 g/mol
AppearanceData not available
Boiling Point273.5±9.0 °C (Predicted) myskinrecipes.com
StabilityStable under normal conditions, but the carbon-iodine bond is susceptible to cleavage under various reaction conditions.

Reactivity and Utility of 1 Cyclohexyl 3 Iodobicyclo 1.1.1 Pentane in Organic Synthesis

Role as a Key Intermediate in Cross-Coupling Reactions

The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of more complex BCP derivatives. While specific examples with the cyclohexyl derivative are not extensively documented in readily available literature, the general reactivity of BCP-iodides is well-established in reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new carbon-carbon bond.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce an alkynyl group at the bridgehead position.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a carbon-nitrogen bond with an amine.

Kumada Coupling: Iron-catalyzed cross-coupling of iodo-BCPs with Grignard reagents has been reported as a general method for the synthesis of 1,3-C-disubstituted BCPs. chemrxiv.orgacs.org

The utility of these reactions lies in their ability to introduce a wide variety of functional groups onto the BCP scaffold, enabling the fine-tuning of molecular properties for specific applications in medicinal chemistry and materials science.

Other Synthetic Transformations

Beyond cross-coupling reactions, the iodo group in this compound can participate in other important transformations:

Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as tert-butyllithium, can replace the iodine atom with lithium. The resulting organolithium species is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups.

Nucleophilic Substitution: While challenging due to the sterically hindered nature of the bridgehead position, under certain conditions, the iodide can be displaced by strong nucleophiles.

These transformations further highlight the value of this compound as a versatile building block for the construction of novel and complex molecules with the unique three-dimensional BCP core.

Spectroscopic Characterization Techniques for Bicyclo 1.1.1 Pentane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of bicyclo[1.1.1]pentane derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous identification of the BCP core and its substituents.

The highly symmetrical and strained nature of the BCP cage results in characteristic NMR signals. In 1,3-disubstituted BCPs, the six methylene (B1212753) protons on the BCP cage typically appear as a sharp singlet in the ¹H NMR spectrum, a consequence of magnetic equivalence. The chemical shift of this singlet is influenced by the nature of the substituents at the bridgehead positions. Similarly, the ¹³C NMR spectrum displays distinct signals for the bridgehead carbons and the methylene carbons of the BCP core.

For 1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane, the ¹H NMR spectrum is expected to show a characteristic singlet for the six BCP methylene protons. The protons of the cyclohexyl ring would appear as a series of multiplets in the upfield region of the spectrum. The ¹³C NMR spectrum would display signals for the two distinct bridgehead carbons (one attached to the cyclohexyl group and the other to the iodine atom), a signal for the BCP methylene carbons, and multiple signals corresponding to the carbons of the cyclohexyl ring.

Table 1: Representative ¹H and ¹³C NMR Data for 1-Butyl-3-iodobicyclo[1.1.1]pentane google.com

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
BCP-CH₂2.18 (s, 6H)60.64
C(1)-BCP-48.56
C(3)-BCP-I-7.8
CH₂ (butyl)1.49 (t, J=7.7 Hz, 2H)31.76
CH₂ (butyl)1.16-1.33 (m, 2H)28.91
CH₂ (butyl)1.16-1.33 (m, 2H)22.49
CH₃ (butyl)0.87 (t, J=7.1 Hz, 3H)13.86

Data obtained for a closely related analogue.

NMR spectroscopy is also pivotal in monitoring the progress of reactions involving BCP derivatives. For instance, in the synthesis of this compound from [1.1.1]propellane and cyclohexyl iodide, the disappearance of the reactant signals and the appearance of the product signals in the NMR spectra of aliquots taken from the reaction mixture can be used to track the conversion and determine the optimal reaction time. nih.gov

Mass Spectrometry for Molecular Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For bicyclo[1.1.1]pentane derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (276.04 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one iodine atom.

Electron ionization (EI) mass spectrometry can also provide information about the fragmentation pattern of the molecule, which can be useful for structural confirmation. For 1-alkyl-3-iodobicyclo[1.1.1]pentanes, common fragmentation pathways include the loss of the iodine atom and the cleavage of the alkyl substituent. For example, the EIMS spectrum of 1-Butyl-3-iodobicyclo[1.1.1]pentane shows a significant peak corresponding to the loss of iodine, resulting in the [C₉H₁₅]⁺ fragment. google.com A similar fragmentation would be expected for the cyclohexyl analogue.

Mechanistic studies of reactions involving BCP derivatives often employ mass spectrometry to identify intermediates and byproducts. For example, in studies of nucleophilic substitution reactions on 1,3-diiodobicyclo[1.1.1]pentane, chemical ionization mass spectrometry (CIMS) has been used to characterize the ionic intermediates. sci-hub.se

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z
[C₁₁H₁₇I]⁺276.0426
[C₁₁H₁₇]⁺149.1330

Calculated values based on the molecular formula.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound. For novel bicyclo[1.1.1]pentane derivatives, single-crystal X-ray diffraction analysis is the gold standard for unambiguous structural confirmation.

While a crystal structure for this compound has not been reported, numerous crystal structures of other 1,3-disubstituted BCPs have been determined. nih.govacs.org These studies have consistently confirmed the rigid, cage-like structure of the BCP core. The C1-C3 bridgehead distance is typically in the range of 1.84-1.87 Å, and the C-C-C bond angles within the cage are highly constrained, leading to significant ring strain.

In a hypothetical crystal structure of this compound, the analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This information would be invaluable for understanding the steric and electronic effects of the cyclohexyl and iodo substituents on the geometry of the BCP core. Furthermore, the packing of the molecules in the crystal lattice, governed by intermolecular interactions, could also be elucidated. Studies on similar iodo-substituted BCPs have revealed the presence of halogen bonding and other non-covalent interactions in the solid state. nih.gov

Chromatographic Methods (e.g., Gas-Liquid Chromatography) in Reaction Analysis and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. For volatile and thermally stable compounds like many bicyclo[1.1.1]pentane derivatives, Gas-Liquid Chromatography (GLC), often coupled with a mass spectrometer (GC-MS), is a particularly useful analytical method. google.comsci-hub.se

In the context of the synthesis of this compound, GLC can be employed to monitor the progress of the reaction. By analyzing samples of the reaction mixture at different time points, the consumption of reactants and the formation of the product can be tracked, allowing for the optimization of reaction conditions such as temperature and reaction time.

Furthermore, GLC is a powerful tool for assessing the purity of the final product. A pure sample of this compound would ideally show a single peak in the gas chromatogram. The presence of additional peaks would indicate the presence of impurities, such as starting materials, byproducts, or solvent residues. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions and can be used for identification purposes by comparison with an authentic standard. When coupled with a mass spectrometer, GC-MS provides both the retention time and the mass spectrum of each component in a mixture, allowing for confident identification of the product and any impurities. sci-hub.se

Theoretical and Computational Investigations of Bicyclo 1.1.1 Pentane Systems

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations are powerful tools for understanding the intricacies of molecular systems. For bicyclo[1.1.1]pentanes, methods like Ab Initio and Density Functional Theory (DFT) are employed to elucidate their electronic structure, bonding, reactivity, and spectroscopic properties.

Electronic Structure and Bonding Analysis of the BCP Core

The bicyclo[1.1.1]pentane core is characterized by its unique geometry, featuring two bridgehead carbons and three methylene (B1212753) bridges. This arrangement results in significant strain and unusual bonding characteristics. High-level ab initio calculations on the parent bicyclo[1.1.1]pentane reveal key details about its electronic nature. The bond between the bridgehead carbons (C1–C3) is notably long, while the bonds connecting the bridgehead carbons to the methylene bridges are shorter.

The bonding in the BCP core involves significant p-character in the orbitals of the bridgehead carbons, a deviation from the typical sp³ hybridization of alkanes. This rehybridization is a consequence of the geometric constraints of the cage structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the reactivity of the BCP system. In 1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane, the substituents significantly influence these frontier orbitals. The electron-withdrawing nature of the iodine atom is expected to lower the energy of the LUMO, making the C-I bond susceptible to nucleophilic attack. The cyclohexyl group, being a bulky alkyl group, is primarily an electron-donating group through induction, which would raise the energy of the HOMO.

A key feature of the BCP core is the inverted configuration of the bridgehead carbons, leading to a concentration of electron density on the outside of the cage and a deficiency on the inside. This electronic distribution is fundamental to the reactivity and stability of BCP derivatives.

Elucidation of Reaction Mechanisms and Transition States

Computational studies have been instrumental in understanding the reaction mechanisms involving BCP derivatives, particularly those involving functionalization at the bridgehead positions. For this compound, a primary reaction pathway of interest is nucleophilic substitution at the carbon bearing the iodine atom.

DFT calculations on similar iodo-BCP systems suggest that these reactions can proceed through various mechanisms, including those involving carbocation intermediates. researcher.lifenih.gov The stability of a potential bicyclo[1.1.1]pentyl cation intermediate is a subject of considerable theoretical interest. Computational analyses indicate that such a cation is highly strained and that its formation represents a significant energy barrier. nih.gov

Theoretical models can map out the potential energy surface of a reaction, identifying transition states and intermediates. For the substitution of the iodo group in this compound, computational analysis would likely investigate the energetics of both SN1 and SN2-type pathways. The bulky cyclohexyl group could sterically hinder a backside attack, potentially disfavoring a classic SN2 mechanism. DFT calculations can provide quantitative insights into these steric and electronic effects, helping to predict the most likely reaction pathway.

Prediction of Spectroscopic Parameters (e.g., NMR shielding and spin-spin coupling constants)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental structure. For BCP systems, NMR spectroscopy is a primary tool for characterization.

High-level ab initio calculations have been performed to determine the NMR shielding constants and spin-spin coupling constants for the parent bicyclo[1.1.1]pentane. researchgate.netpsu.edu These calculations show that the chemical shifts of the bridgehead and methylene protons and carbons are highly characteristic. The calculated values are generally in good agreement with experimental data, confirming the accuracy of the theoretical methods. researchgate.netpsu.edu

For this compound, one would expect the bridgehead carbon attached to the iodine to be significantly shifted downfield due to the heavy atom effect. The cyclohexyl group would also induce specific shifts in the BCP core, which could be accurately predicted using DFT. The spin-spin coupling constants, particularly the J(C,H) and J(C,C) values, are also sensitive to the substitution pattern and can be reliably calculated.

Calculated NMR Shielding Constants (ppm) and Spin-Spin Coupling Constants (Hz) for Bicyclo[1.1.1]pentane
ParameterCalculated Value
σ(C)164.1
σ(C)148.6
σ(H)28.96
σ(H)29.28
¹J(C,C)35.82
²J(C,C)-9.47
¹J(C,H*)146.4
¹J(C,H)158.3

Note: Data is for the parent bicyclo[1.1.1]pentane molecule. C* denotes a bridgehead carbon and C denotes a methylene carbon. Calculated at the RAS-I/HIII level of theory. researchgate.net

Molecular Modeling and Conformer Analysis

Molecular modeling techniques, which are generally less computationally intensive than quantum chemical calculations, are useful for exploring the conformational landscape of flexible molecules. For this compound, the primary source of conformational flexibility is the cyclohexyl ring and its rotation relative to the rigid BCP core.

The cyclohexyl ring can exist in a chair conformation, which is the most stable, as well as boat and twist-boat conformations. The attachment of the bulky BCP cage to the cyclohexyl ring may influence the relative energies of these conformers. Molecular mechanics or semi-empirical methods can be used to perform a conformational search to identify the low-energy structures of the molecule.

Strain Energy and Conformational Landscape Analysis in Bicyclo[1.1.1]pentanes

The high degree of ring strain is a defining feature of the bicyclo[1.1.1]pentane system. The strain energy of the parent BCP is estimated to be around 66.6 kcal/mol. nih.govacs.org This high strain energy is a result of bond angle distortion from the ideal tetrahedral angle, as well as transannular interactions between the bridgehead carbons. Despite this high strain, BCPs are generally kinetically stable.

Computational methods can be used to calculate the strain energy of substituted BCPs. For this compound, the introduction of the substituents will slightly alter the strain energy of the BCP core. The bulky cyclohexyl group may introduce some additional steric strain.

The conformational landscape of a molecule describes all of its possible conformations and their relative energies. As discussed in the molecular modeling section, the conformational landscape of this compound will be dominated by the chair conformation of the cyclohexyl ring and the rotation around the C-C bond linking the two ring systems. DFT calculations can be used to obtain more accurate relative energies of the different conformers identified through molecular modeling.

Calculated Strain Energies (kcal/mol) for Selected Caged Hydrocarbons
CompoundStrain Energy (kcal/mol)
Cyclobutane26
Bicyclo[1.1.1]pentane66.6 - 71
[1.1.1]Propellane~100

Note: These are general literature values for the parent hydrocarbon systems. nih.govnih.govrsc.org

Advanced Applications of Bicyclo 1.1.1 Pentane Derivatives in Chemical Sciences

BCPs as Three-Dimensional Bioisosteres in Drug Design Research

A central application of the BCP core, and by extension the 1-cyclohexyl-BCP moiety derived from 1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane , is its use as a bioisostere. acs.orgnih.gov Bioisosterism, a key strategy in drug design, involves substituting one part of a molecule with another that has similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. nih.gov The rigid, non-aromatic BCP cage is increasingly used to replace planar or linear moieties to introduce three-dimensionality, a concept often termed "escaping from flatland." acs.org

Replacement of Para-Substituted Arenes

The most prominent application of the BCP scaffold is as a non-classical bioisostere for para-substituted benzene (B151609) rings. acs.orgchemrxiv.org The BCP cage mimics the geometry of a 1,4-disubstituted arene, presenting substituents in a linear fashion. nih.gov The distance between the bridgehead carbons (C1 and C3) of the BCP core is comparable to the distance between the C1 and C4 atoms of a phenyl ring, allowing it to preserve key binding interactions with biological targets. acs.orgnih.gov By reacting This compound via cross-coupling or nucleophilic substitution reactions, medicinal chemists can incorporate the 1-cyclohexyl-BCP-3-yl unit in place of a cyclohexyl-substituted phenyl ring in a drug candidate. This substitution increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often associated with higher clinical success rates. nih.gov

Substitution for Alkynes and Tert-Butyl Groups

Beyond serving as an arene mimic, the BCP fragment is also an established isostere for internal alkynes and tert-butyl groups. nih.govresearchgate.net Its linear, rigid geometry makes it an effective replacement for the rod-like alkyne linker, while its steric bulk allows it to substitute for the sterically demanding tert-butyl group. The 1-cyclohexyl-BCP moiety, installed from its iodo-precursor, can therefore be used to modulate the shape and properties of a molecule in ways that these other groups cannot, offering a unique structural alternative in lead optimization campaigns. nih.gov

Impact on Physicochemical Profiles of Candidate Molecules

Replacing aromatic rings with BCP scaffolds often leads to significant improvements in the physicochemical properties of drug candidates. nih.gov This is a primary driver for the use of building blocks like This compound . The introduction of the sp³-rich BCP core typically increases aqueous solubility, enhances membrane permeability, and improves metabolic stability compared to the aromatic parent compound. nih.gov For instance, in the development of a γ-secretase inhibitor, replacing a central para-substituted fluorophenyl ring with a BCP motif resulted in an equipotent compound with markedly improved solubility and permeability. nih.govchemrxiv.org These enhancements are often attributed to the disruption of crystal packing (improving solubility) and the removal of an aromatic site susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov

The table below illustrates a representative example from published research on a γ-secretase inhibitor, comparing the properties of the parent phenyl-containing compound with its BCP analogue.

PropertyPhenyl AnalogueBCP AnalogueFold Improvement
Aqueous Solubility (pH 7.4) 2 µg/mL>200 µg/mL>100x
Membrane Permeability (Papp A→B) 1.8 x 10⁻⁶ cm/s11.0 x 10⁻⁶ cm/s~6x
Metabolic Stability (HLM Clint) 117 µL/min/mg30 µL/min/mg~4x
Lipophilicity (ElogD) 4.73.8Lower
Data derived from a study on γ-secretase inhibitors and is presented for illustrative purposes of the general effects of BCP incorporation. nih.gov

Development of BCP-Containing Building Blocks for Combinatorial and Bioconjugate Chemistry

The synthetic utility of This compound is primarily defined by the reactivity of its iodo-group. This functional group makes it an ideal precursor for generating a library of second-generation building blocks for use in combinatorial and bioconjugate chemistry. The carbon-iodine bond at the BCP bridgehead can be readily transformed into a variety of other functionalities.

For example, the iodo-group can be converted to an azide or a terminal alkyne. These BCP-derived azides and alkynes are valuable substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net This allows for the straightforward and efficient conjugation of the rigid 1-cyclohexyl-BCP core to biomolecules, polymers, or surfaces, creating novel bioconjugates or functional materials with precisely controlled three-dimensional structures. researchgate.net The ability to generate these click-compatible reagents from a stable precursor like This compound greatly facilitates its use in high-throughput synthesis and drug discovery platforms. researchgate.net

BCPs in Material Science: Molecular Rods and Novel Architectures

In material science, the BCP core is prized for its role as a rigid, linear spacer or "molecular rod." nih.govchemrxiv.org Its defined length and conformational rigidity are exploited in the design of novel materials, including liquid crystals and porous materials like metal-organic frameworks (MOFs). nih.gov

This compound is a key building block for synthesizing the dicarboxylate or diamine linkers used in these materials. Through transformations such as carboxylation or amination at the 3-position (displacing the iodide), this compound can be converted into bifunctional linkers. These linkers, when incorporated into MOFs, can precisely control the pore size and dimensionality of the resulting framework. chemrxiv.org The bulky cyclohexyl group can also serve to modify the internal environment of the pores or influence the packing of the molecular rods in liquid crystalline phases.

Ligand Design and Organometallic Chemistry Utilizing BCP Scaffolds

The unique electronic and steric properties of the BCP scaffold make it an intriguing component in ligand design for organometallic chemistry and catalysis. The iodo-group in This compound is central to its application in this field. It allows for the formation of BCP-containing organometallic reagents through processes like lithium-halogen exchange to generate a bridgehead organolithium species. nih.gov This reactive intermediate can then be quenched with various electrophiles or transmetalated to other metals for use in cross-coupling reactions.

Furthermore, the iodo-group itself can participate directly in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Negishi couplings. nsf.gov This enables the direct attachment of the 1-cyclohexyl-BCP unit to other organic fragments, providing a streamlined route to novel ligands. The rigid BCP core can enforce specific geometries on the coordinating atoms of a ligand, potentially influencing the activity and selectivity of a metal catalyst in a predictable manner. The development of such novel ligands is an active area of research, with BCP-containing structures offering access to previously unexplored chemical space. nih.gov

Incorporation into Macrocyclic Systems (e.g., Porphyrinoids, Calixnih.govpyrrole analogues)

The rigid, linear geometry of the bicyclo[1.1.1]pentane (BCP) scaffold has generated significant interest in its use as a building block for the construction of complex molecular architectures, including macrocyclic systems. The introduction of BCP units into established macrocycles like porphyrinoids and calixarenes can dramatically alter their three-dimensional structure, cavity size, and electronic properties. While direct studies detailing the incorporation of this compound are limited, research on analogous BCP derivatives provides a clear blueprint for its potential applications in this field. The primary precursor often utilized for these syntheses is 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), a stable, crystalline solid that serves as a versatile entry point to functionalized BCP fragments. researchgate.netresearchgate.netnih.govlboro.ac.uk

Recent advancements have demonstrated a two-step methodology for the integration of BCP units into tetrapyrrolic macrocycles, leading to the synthesis of novel calix chemrxiv.orgpyrrole analogues. nih.govresearchgate.netresearchgate.netchemrxiv.org This approach typically involves the use of Grignard reagents derived from BCP precursors. Such strategies allow for the replacement of traditional bridging methylene (B1212753) groups with the significantly more rigid and extended BCP moieties. nih.govresearchgate.netchemrxiv.org

In a key study, researchers successfully synthesized a new class of calix chemrxiv.orgpyrrole analogues where two of the conventional methylene bridges were substituted with BCP units. nih.govresearchgate.netresearchgate.netchemrxiv.org The synthesis of these hybrid macrocycles was achieved through the reaction of a BCP-dicarbinol with pyrrole under acidic conditions. The resulting macrocycles exhibited unique conformational preferences, with the pyrrole rings adopting 1,3-alternate or αβαβ conformations. nih.gov These conformations were confirmed through single-crystal X-ray diffraction and 2D NMR spectroscopy, highlighting the profound structural influence of the BCP linkers. nih.gov

Furthermore, the electronic nature of the substituents at the bridgehead carbons of the BCP unit was found to influence the reaction pathways. For instance, the presence of electron-withdrawing groups led to the formation of a doubly N-confused porphyrinoid system. nih.govresearchgate.netchemrxiv.org This demonstrates the potential for fine-tuning the electronic and structural properties of the resulting macrocycles by varying the substitution on the BCP precursor.

The incorporation of BCP units has also been explored in the context of creating porphyrin arrays. digitellinc.commorressier.com While these studies have often focused on cubane and other rigid linkers, the methodologies are adaptable to BCP derivatives. For example, Negishi cross-coupling reactions have been successfully employed for the synthesis of BCP-porphyrin arrays. morressier.com These electronically isolated yet structurally defined arrays are of interest for applications in molecular electronics and materials science. digitellinc.commorressier.com

The table below summarizes the key findings from studies on the incorporation of BCP derivatives into macrocyclic systems.

Macrocycle TypeBCP Precursor TypeSynthetic MethodKey Findings
Calix chemrxiv.orgpyrrole AnalogueBCP-dicarbinolAcid-catalyzed condensation with pyrroleReplacement of two methylene bridges with BCP units. Pyrrole rings adopt 1,3-alternate or αβαβ conformations.
Doubly N-confused PorphyrinoidBCP with electron-withdrawing groupsAcid-catalyzed condensation with pyrroleFormation of an N-confused system is influenced by the electronic nature of BCP substituents.
Porphyrin ArrayBCP-zinc derivativesNegishi cross-couplingCreation of structurally defined, electronically isolated porphyrin arrays.

While the direct use of this compound in these syntheses has not been explicitly reported, its structural similarity to the precursors used suggests its viability in creating novel macrocyclic systems. The cyclohexyl group would introduce additional steric bulk and lipophilicity, potentially influencing the solubility, packing, and host-guest properties of the resulting macrocycles. The synthetic routes developed for other BCP derivatives, particularly those starting from diiodo-BCP, provide a solid foundation for the future incorporation of this specific compound into advanced molecular architectures.

Emerging Research Avenues and Future Outlook in Bicyclo 1.1.1 Pentane Chemistry

Development of Novel Synthetic Routes to Complex and Multi-functionalized BCP Architectures

The synthesis of complex and multi-functionalized bicyclo[1.1.1]pentane architectures has been a major focus of recent research, moving beyond simple monosubstituted derivatives. A variety of innovative strategies have been developed to access these intricate structures, often employing 1-iodo-3-substituted BCPs as key building blocks.

One of the most powerful approaches involves the use of multi-component reactions (MCRs) . These reactions allow for the simultaneous formation of multiple chemical bonds in a single step, providing rapid access to complex molecules from simple starting materials. For instance, a one-step, three-component radical coupling of [1.1.1]propellane with various radical precursors and heteroatom nucleophiles has been developed using a metallaphotoredox catalysis protocol. This method enables the synthesis of a wide range of functionalized BCPs with high efficiency.

Photoredox catalysis has emerged as a particularly valuable tool for the synthesis of BCPs under mild conditions. Visible light-induced reactions, often in combination with other catalytic systems like N-heterocyclic carbene (NHC) catalysis, have been successfully employed to synthesize 1,3-disubstituted BCP ketones. Furthermore, photoredox-catalyzed atom transfer radical addition (ATRA) reactions of alkyl, aryl, and heteroaryl halides to [1.1.1]propellane offer a general and highly functional group tolerant route to substituted BCPs.

The iodo group in compounds like 1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane serves as a versatile handle for further elaboration through cross-coupling reactions . For example, iron-catalyzed Kumada cross-coupling of BCP iodides with Grignard reagents provides an efficient method for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the bridgehead position.

Synthetic StrategyDescriptionKey Features
Multi-component Reactions (MCRs) Simultaneous formation of multiple bonds in a single step.High efficiency, atom economy, rapid access to complexity.
Photoredox Catalysis Utilizes visible light to initiate radical reactions.Mild reaction conditions, high functional group tolerance.
Cross-Coupling Reactions Transition metal-catalyzed formation of C-C and C-heteroatom bonds.Versatile for introducing a wide range of substituents.

Exploration of Under-explored Bridge Substitution Patterns and Regioselectivity Control

While the functionalization of the bridgehead (1 and 3) positions of the BCP core is well-established, the exploration of the bridge (2) position has historically been a significant challenge. The C–H bonds at the bridge position are exceptionally strong, making their direct functionalization difficult. However, recent breakthroughs have begun to unlock this under-explored area of BCP chemistry, offering new vectors for molecular design.

A key strategy for accessing 2-substituted BCPs involves radical-mediated C–H abstraction . By employing potent hydrogen atom abstractors under carefully controlled conditions, it is possible to selectively functionalize the bridge C–H bond. This approach has been utilized to introduce bromine at the 2-position, which can then be further elaborated through cross-coupling reactions.

Another innovative approach is the "scaffold hop " strategy, which involves a nitrogen-deleting skeletal rearrangement of azabicyclo[2.1.1]hexanes to generate bridge-functionalized BCPs. This method provides a unique entry point to 1,2-disubstituted BCPs.

Furthermore, sequential carbene reactions have been developed for the synthesis of 2-substituted BCP carboxylates. This method involves the reaction of a bicyclo[1.1.0]butane with a diazo compound, leading to the formation of the BCP core with a substituent at the 2-position.

The development of these methods has enabled the synthesis of a variety of previously inaccessible BCP substitution patterns, including 1,2-disubstituted and 1,2,3-trisubstituted derivatives. These novel architectures are of significant interest as potential bioisosteres for ortho- and meta-substituted aromatic rings.

Asymmetric Synthesis and Chiral BCP Derivatives with Defined Stereochemistry

The development of asymmetric methods for the synthesis of chiral BCP derivatives is a crucial step towards their application in areas such as medicinal chemistry, where stereochemistry plays a critical role in biological activity. Significant progress has been made in the enantioselective functionalization of the BCP scaffold.

One successful approach is the catalytic enantioselective multicomponent coupling of [1.1.1]propellane. For instance, the reaction of [1.1.1]propellane with a Grignard reagent and an allylic phosphate, catalyzed by a chiral N-heterocyclic carbene (NHC), affords α-chiral 1,3-difunctionalized BCPs with high enantioselectivity.

Dual catalysis , combining a photocatalyst and a chiral organocatalyst, has also proven effective. The direct asymmetric addition of simple aldehydes to [1.1.1]propellane can be achieved through this strategy, generating a chiral α-iminyl radical cation intermediate that leads to the formation of enantioenriched α-chiral BCPs.

Furthermore, enantioselective C–H functionalization of pre-formed BCPs has been demonstrated. Chiral rhodium catalysts can mediate the enantioselective insertion of donor/acceptor carbenes into the bridgehead C–H bonds of BCPs, providing a direct route to chiral derivatives.

The use of chiral auxiliaries , such as oxazolidinones, has also been employed to control the stereochemical outcome of BCP functionalization. These auxiliaries can be attached to a BCP precursor, direct a subsequent stereoselective reaction, and then be removed to afford the chiral BCP product.

Asymmetric StrategyDescriptionCatalyst/Reagent
Multicomponent Coupling Enantioselective coupling of three or more components.Chiral N-Heterocyclic Carbene (NHC)
Dual Catalysis Combination of two catalytic cycles for a single transformation.Photocatalyst and Chiral Organocatalyst
C–H Functionalization Direct, enantioselective insertion into a C–H bond.Chiral Rhodium Catalyst
Chiral Auxiliaries Stoichiometric chiral controller that is later removed.e.g., Oxazolidinones

Advanced Mechanistic Studies and Rational Reaction Design Principles

A deeper understanding of the reaction mechanisms underlying BCP synthesis and functionalization is crucial for the rational design of new and improved synthetic methods. Computational studies, particularly Density Functional Theory (DFT) calculations, have played a pivotal role in elucidating the intricate details of these reactions.

Mechanistic investigations into the reactivity of [1.1.1]propellane , the common precursor to BCPs, have revealed that its broad reactivity profile is not solely due to the release of ring strain. Instead, it is attributed to σ–π-delocalization , where electron density is delocalized over the propellane cage. This understanding provides a unified framework to rationalize its reactions with anions, radicals, and cations, and aids in the design of new transformations.

Computational studies have also been instrumental in understanding the regioselectivity of BCP functionalization. For example, DFT calculations have been used to explain the differentiated reactivities of boronate esters at the bridgehead (C1/C3) versus the bridge (C2) positions, enabling the development of programmable late-stage functionalization strategies.

Radical clock experiments and other experimental mechanistic studies have been employed to confirm the intermediacy of radicals in many BCP-forming reactions. These studies have provided valuable information about the kinetics and pathways of radical addition to [1.1.1]propellane and subsequent trapping events. This knowledge is essential for controlling the outcome of radical-mediated BCP functionalizations.

The insights gained from these advanced mechanistic studies are enabling a shift from empirical optimization to a more rational reaction design approach in BCP chemistry. By understanding the electronic and steric factors that govern reactivity and selectivity, chemists can now more effectively predict the outcomes of reactions and design new catalytic systems for the synthesis of complex BCP architectures.

Integration of BCP Chemistry with Other Interdisciplinary Chemical Disciplines

The unique structural and physicochemical properties of bicyclo[1.1.1]pentanes have led to their integration into a wide range of interdisciplinary chemical fields, with significant impact in medicinal chemistry, materials science, and chemical biology.

In medicinal chemistry , BCPs are widely recognized as valuable bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. thieme-connect.comnih.govnih.govpharmablock.combldpharm.com The replacement of these common motifs with a BCP core can lead to significant improvements in a drug candidate's properties, including increased aqueous solubility, enhanced metabolic stability, and reduced off-target toxicity, while maintaining or even improving biological activity. nih.gov This "escape from flatland" strategy has been successfully applied to a variety of drug discovery programs. keaipublishing.com Furthermore, BCPs are being incorporated into DNA-encoded libraries (DELs) to expand the chemical space accessible for high-throughput screening. acs.org

In materials science , the rigid, linear geometry of 1,3-disubstituted BCPs makes them ideal building blocks for the construction of novel materials. They have been used as molecular rods to create highly ordered polymers known as [n]staffanes , which exhibit interesting electronic and optical properties. researchgate.net BCP units have also been incorporated into the backbones of liquid-crystalline polymers and used as linkers in the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.netacs.org

In the realm of chemical biology , BCPs are being utilized as scaffolds for the development of new chemical probes to study biological processes. Their unique three-dimensional structure can provide novel binding interactions with biological targets. The integration of BCP synthesis with bacterial molecular genetics is also being explored to facilitate the discovery and development of new antibacterial drugs. nih.govfrontiersin.org The ability to fine-tune the physicochemical properties of molecules by incorporating BCPs is a powerful tool for chemical biologists.

The continued exploration of BCP chemistry promises to further expand its impact across these and other scientific disciplines, leading to the development of new therapeutics, advanced materials, and powerful research tools.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-cyclohexyl-3-iodobicyclo[1.1.1]pentane?

The synthesis typically involves multi-step procedures, including functionalization of the bicyclo[1.1.1]pentane (BCP) core. Critical steps include:

  • Iodination : Use of electrophilic iodination agents (e.g., NIS in DCM) under controlled temperatures (−20°C to 0°C) to minimize side reactions .
  • Cyclohexylation : Grignard or Suzuki-Miyaura coupling for introducing the cyclohexyl group, requiring inert conditions (argon/nitrogen atmosphere) and catalytic systems like Pd(PPh₃)₄ .
  • Purification : Gradient silica gel chromatography (hexane/ethyl acetate) to isolate the product, followed by characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which characterization techniques are most reliable for confirming the structure of bicyclo[1.1.1]pentane derivatives?

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify unique BCP core signals (e.g., upfield-shifted protons at δ 1.5–2.5 ppm due to ring strain) .
  • X-Ray Crystallography : Definitive confirmation of the bicyclic framework and iodine/cyclohexyl substituent positions .
  • Mass Spectrometry : HRMS with electrospray ionization (ESI) to verify molecular ion peaks and isotopic patterns (e.g., iodine’s distinct M+2 peak) .

Q. What safety protocols are essential when handling iodinated bicyclo[1.1.1]pentanes?

  • Ventilation : Use fume hoods to avoid inhalation of volatile iodinated intermediates.
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact with corrosive reagents (e.g., HI or I₂).
  • Waste Disposal : Halogenated waste containers for iodine-containing byproducts, adhering to EPA/DOT guidelines .

Advanced Research Questions

Q. How can regioselective functionalization of the BCP core be achieved for derivatives like this compound?

  • Directed Metalation : Use of TMPLi (2,2,6,6-tetramethylpiperidinyl lithium) to selectively deprotonate the BCP core, followed by trapping with electrophiles (e.g., cyclohexyl halides) .
  • Transition Metal Catalysis : Pd-catalyzed cross-couplings (e.g., Negishi or Stille) to replace iodine with aryl/alkyl groups while retaining the BCP scaffold .
  • Photoredox Strategies : Visible-light-mediated C–I bond activation for late-stage diversification .

Q. What advanced structural analysis methods resolve ambiguities in BCP derivatives’ stereoelectronic properties?

  • Scanning Probe Microscopy (SPM) : Atomic force microscopy (AFM) or scanning tunneling microscopy (STM) to map surface adsorption and electronic states of BCP derivatives on metal substrates .
  • DFT Calculations : Geometry optimization and electrostatic potential mapping to predict reactivity trends (e.g., iodine’s σ-hole interactions) .

Q. How can computational modeling predict the bioactivity of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases or GPCRs), leveraging the BCP core’s rigidity for steric complementarity .
  • MD Simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., explicit solvent models) .

Q. How should researchers resolve contradictions in reported synthetic yields for BCP derivatives?

  • Comparative Reaction Screening : Test variables (solvent polarity, temperature, catalyst loading) using design-of-experiment (DoE) frameworks .
  • In Situ Monitoring : ReactIR or NMR spectroscopy to track intermediate formation and identify yield-limiting steps .

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